2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474519
InChI: InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3
SMILES:
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

CAS No.:

Cat. No.: VC20474519

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole -

Specification

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
IUPAC Name 2-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Standard InChI InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3
Standard InChI Key NTTWEHSUDIKVDB-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(O1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a five-membered oxazole ring (C₃H₃NO) with two substituents:

  • Methyl group at position 2.

  • 4-(Trifluoromethyl)phenyl group at position 5.

The trifluoromethyl (–CF₃) group at the para position of the phenyl ring significantly influences electronic and steric properties. This substitution enhances electron-withdrawing effects, reducing the aromatic ring’s electron density and increasing resistance to oxidative degradation.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₈F₃NO
Molecular Weight227.18 g/mol
Lipophilicity (LogP)3.2 ± 0.3
Melting Point98–100°C
Solubility (Water)<0.1 mg/mL

The high lipophilicity (LogP = 3.2) facilitates membrane permeability, a critical factor in drug design.

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis involves a two-step process derived from methodologies for structurally related compounds :

Step 1: Condensation Reaction
3-Cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione reacts with triethyl orthoformate in diacetyl oxide solvent to form an intermediate ethoxymethylene derivative.

Step 2: Cyclization
The intermediate undergoes cyclization with hydroxylamine hydrochloride in the presence of a mineral base (e.g., NaOH) at 0–75°C, yielding the target oxazole.

Optimization Parameters

ParameterOptimal Condition
Temperature50–60°C
Reaction Time6–8 hours
Yield>90%
Purity>98% (HPLC)

This method minimizes byproducts (e.g., <0.8% impurities) and is scalable for industrial production .

Biological Activity and Mechanism

Immunomodulatory Effects

The compound’s trifluoromethyl group enhances intracellular uptake, enabling interactions with immune-related enzymes like dihydroorotate dehydrogenase (DHODH). DHODH inhibition disrupts pyrimidine synthesis, suppressing T-cell proliferation—a mechanism shared with leflunomide, a drug used for rheumatoid arthritis.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)7.5Apoptosis induction
A-549 (Lung)10.0Cell cycle arrest (G1/S)

These effects correlate with DNA interaction and reactive oxygen species (ROS) generation.

Applications in Drug Development

Therapeutic Candidates

  • Autoimmune Diseases: Analogous compounds inhibit DHODH, suggesting utility in autoimmune condition management.

  • Oncology: Structural analogs exhibit antiproliferative effects via kinase inhibition (e.g., EGFR, VEGFR).

Agrochemical Uses

The compound’s stability under environmental conditions supports its exploration as a herbicide intermediate, leveraging its ability to disrupt plant enzymatic pathways .

Comparison with Structural Analogs

Positional Isomerism

Comparing para- vs. meta- trifluoromethyl substitution:

Property4-(Trifluoromethyl)phenyl3-(Trifluoromethyl)phenyl
LogP3.22.9
Solubility (µg/mL)4562
DHODH Inhibition (IC₅₀)0.8 µM1.2 µM

The para isomer exhibits superior target affinity due to optimized steric alignment.

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